

Introduction: The Structural Significance of 4-Chlorothiophen-3-amine

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Compound of Interest

Compound Name: 4-Chlorothiophen-3-amine

Cat. No.: B1592766

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4-Chlorothiophen-3-amine (CAS: 7331-54-6) is a substituted heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science.[1] Its thiophene core, functionalized with both an electron-withdrawing chloro group and an electron-donating amino group, creates a unique electronic and structural profile. This substitution pattern makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical agents.[2][3]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. For a molecule like **4-Chlorothiophen-3-amine**, a multi-technique spectroscopic approach is not merely confirmatory but essential for understanding its chemical behavior. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights herein are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, designed to equip researchers with the expertise to confidently identify and characterize this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **4-Chlorothiophen-3-amine**, both ^1H and ^{13}C NMR are required to fully map its structure.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The structure of **4-Chlorothiophen-3-amine** contains two distinct aromatic protons on the thiophene ring and two protons on the amine group.

Field-Proven Insights: The amine protons (NH_2) can sometimes exhibit broad signals and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In ultra-pure samples and aprotic solvents like CDCl_3 , splitting may be observed; however, it is common for the NH_2 signal to appear as a broad singlet that does not couple with neighboring protons.^[4]

Predicted ^1H NMR Data (500 MHz, CDCl_3)

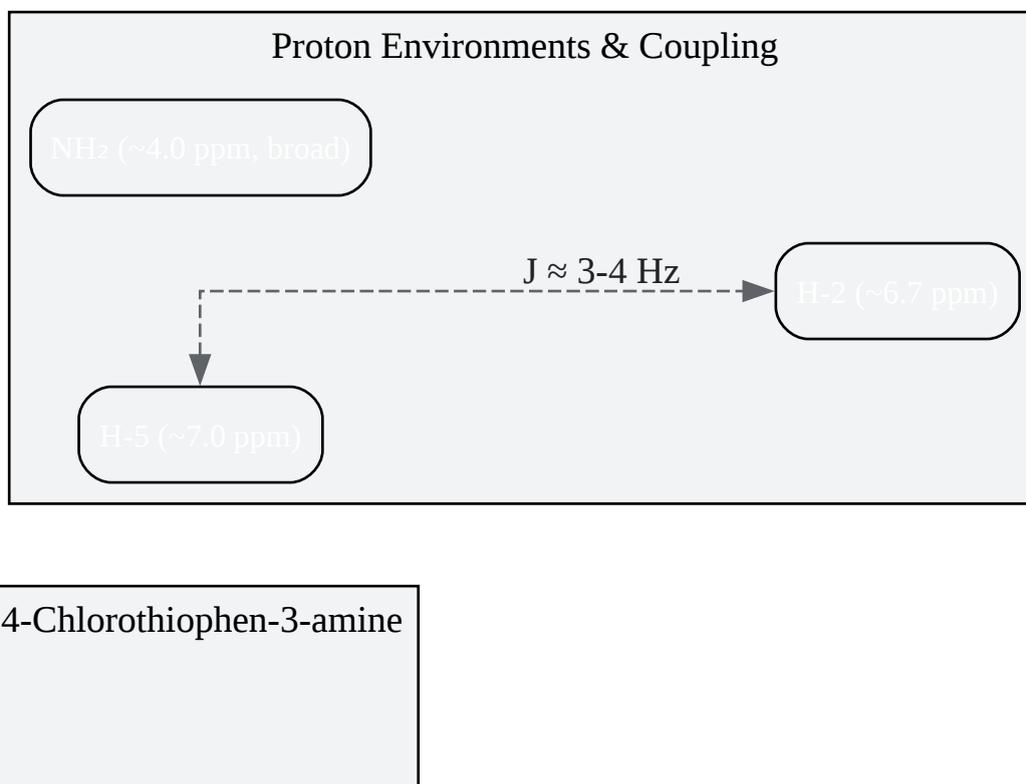
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Causality
~ 6.9 - 7.1	Doublet (d)	1H	H-5	The proton at the C-5 position is ortho to the sulfur atom and meta to the amine group. It is expected to be the most downfield of the two ring protons. It will be coupled to H-2.
~ 6.6 - 6.8	Doublet (d)	1H	H-2	The proton at the C-2 position is ortho to the sulfur atom and ortho to the strongly electron-donating amine group, which shields it, shifting it upfield relative to H-5. It will be coupled to H-5.
~ 3.5 - 4.5	Broad Singlet (br s)	2H	NH ₂	The amine protons are exchangeable and their signal is often broadened. The chemical shift is variable and dependent on

experimental
conditions.

Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Dissolve ~5-10 mg of **4-Chlorothiophen-3-amine** in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:** Acquire data at room temperature using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate the signals to determine the relative proton ratios.

Visualization: ^1H NMR Structural Relationships



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Caption: Predicted ¹H NMR environments and coupling for **4-Chlorothiophen-3-amine**.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The molecule has four distinct carbon atoms in the thiophene ring.

Field-Proven Insights: Carbon atoms directly attached to electronegative atoms (like Cl) or heteroatoms (like S) are significantly influenced. The C-Cl bond will cause a downfield shift for C-4. Conversely, the strong electron-donating NH₂ group will cause an upfield (shielding) effect on the carbons it is attached to (C-3) and ortho/para to it (C-2, C-5), though the direct attachment effect is strongest.[5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale & Causality
~ 145 - 150	C-3	Directly attached to the strongly electron-donating amine group, resulting in a significant downfield shift.
~ 120 - 125	C-5	Aromatic carbon adjacent to the sulfur atom.
~ 115 - 120	C-2	Aromatic carbon ortho to the amine group, experiencing a shielding effect.
~ 110 - 115	C-4	Directly attached to the electronegative chlorine atom, but also ortho to the electron-donating amine, resulting in a complex shielding/deshielding balance.

Experimental Protocol: ^{13}C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the low natural abundance of ^{13}C .
- **Instrumentation:** Utilize a 100 MHz or higher NMR spectrometer.
- **Acquisition Parameters:** Employ a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.
- **Data Processing:** Standard Fourier transform, phase correction, and baseline correction are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. For **4-Chlorothiophen-3-amine**, the primary amine (NH₂) and the aromatic thiophene ring are expected to produce characteristic absorption bands.

Field-Proven Insights: A primary amine is uniquely identifiable by the presence of two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. This is a definitive marker that distinguishes it from secondary amines (one band) and tertiary amines (no bands).^{[6][7]}

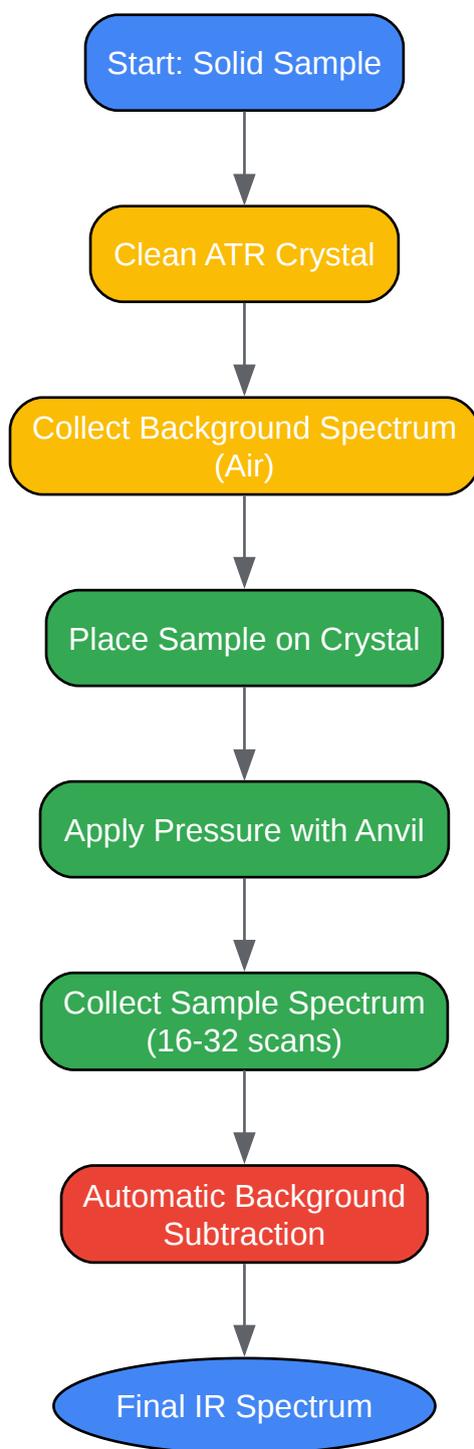
Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Rationale & Causality
3450 - 3350	Medium	Asymmetric N-H Stretch	The two N-H bonds of the primary amine stretch out of phase. [6]
3350 - 3250	Medium	Symmetric N-H Stretch	The two N-H bonds stretch in phase.[6]
~ 3100	Weak	Aromatic C-H Stretch	Stretching of the C-H bonds on the thiophene ring, typically seen just above 3000 cm ⁻¹ . [8]
1650 - 1580	Medium-Strong	N-H Bend (Scissoring)	The bending motion of the H-N-H bond angle is a characteristic feature of primary amines.[6]
1500 - 1400	Medium-Strong	C=C Ring Stretching	Aromatic ring stretching vibrations of the thiophene core.
1335 - 1250	Strong	Aromatic C-N Stretch	The stretching of the bond between the aromatic ring carbon (C-3) and the nitrogen atom.[6]
800 - 600	Medium-Strong	C-Cl Stretch	The stretching vibration for a carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- **Sample Preparation:** Place a small amount of the solid **4-Chlorothiophen-3-amine** sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- **Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualization: IR Spectroscopy Workflow



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Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural confirmation. Electron Ionization (EI) is a common technique for small, relatively volatile molecules like this.

Field-Proven Insights: The most critical diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as two peaks (M^+ and $M+2$) separated by 2 m/z units, with the $M+2$ peak having about one-third the intensity of the M^+ peak.^[9] This is an unambiguous indicator of the presence of a single chlorine atom.

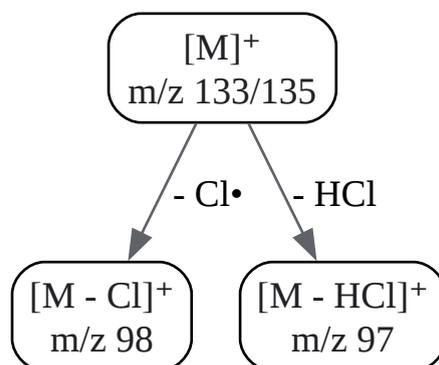
Predicted Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge)	Predicted Identity	Rationale & Causality
133 / 135	$[M]^+$ (Molecular Ion)	The parent ion. The 133 peak corresponds to the molecule with ^{35}Cl and the 135 peak corresponds to the molecule with ^{37}Cl , in an approximate 3:1 intensity ratio. ^[10]
98	$[M - \text{Cl}]^+$	Loss of a chlorine radical from the molecular ion.
97	$[M - \text{HCl}]^+$	A common fragmentation pathway for chloro-aromatics, involving the loss of a neutral HCl molecule.
71	$[\text{C}_3\text{H}_3\text{S}]^+$	Fragmentation of the thiophene ring.

Experimental Protocol: GC-MS with EI

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a dilute solution (~1 mg/mL).
- Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Acquisition Parameters:
 - GC: Inject a small volume (e.g., 1 μ L) into the GC. Use a suitable temperature program to elute the compound from the column.
 - MS: The EI source is typically operated at 70 eV. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-200).
- Data Analysis: Examine the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and its isotope pattern, and propose structures for the major fragment ions.

Visualization: Predicted EI Fragmentation Pathway



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Caption: Primary predicted fragmentation pathways for **4-Chlorothiophen-3-amine** under EI-MS.

Conclusion

The structural elucidation of **4-Chlorothiophen-3-amine** is reliably achieved through a synergistic application of NMR, IR, and MS. The key identifying features are:

- ^1H NMR: Two doublets in the aromatic region, characteristic of a 3,4-disubstituted thiophene.
- IR: Two distinct N-H stretching bands around 3400 cm^{-1} and a strong N-H bending mode, confirming the primary amine.
- MS: A molecular ion cluster at m/z 133/135 with a $\sim 3:1$ intensity ratio, which is the definitive signature of a single chlorine atom.

This guide provides a robust framework for the spectroscopic analysis of **4-Chlorothiophen-3-amine**, enabling researchers to confirm its identity with a high degree of confidence and proceed with its application in drug discovery and materials science.

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